REACTION_CXSMILES
|
C(O)(=O)/C=C\C(O)=[O:5].C1(=O)OC(=O)[C@H]2CC=CC[C@@H]12.[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].[OH-:25].[Na+:26].C(O)(=O)C=C>O>[S:20]([O:24][O:25][S:20]([O-:23])(=[O:22])=[O:21])([O-:23])(=[O:22])=[O:21].[Na+:26].[Na+:26].[OH:25][OH:5] |f:3.4,7.8.9|
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
67.07 g
|
Type
|
reactant
|
Smiles
|
C1([C@H]2[C@@H](C(=O)O1)CC=CC2)=O
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
112.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
monomer
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
initiator
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
separately while stirring over two hours and fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a two liter, 4-neck flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
thermometer, and inlets for the gradual addition of monomer and initiator solution
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask were then heated to 100° C
|
Type
|
WAIT
|
Details
|
the system was kept at 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The system was then cooled to 60° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |